N-(2-Methyl-3-nitrobenzyl)cyclopropanamine
Description
N-(2-Methyl-3-nitrobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with a methyl group at the 2-position and a nitro group at the 3-position of the aromatic ring. This compound is primarily used in research settings, particularly in pharmaceutical and organic synthesis, due to its unique structural features.
Properties
IUPAC Name |
N-[(2-methyl-3-nitrophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-9(7-12-10-5-6-10)3-2-4-11(8)13(14)15/h2-4,10,12H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXHWWORCJUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-nitrobenzyl)cyclopropanamine typically involves the reaction of 2-methyl-3-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-nitrobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Corresponding nitroso or hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-Methyl-3-nitrobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-nitrobenzyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares N-(2-Methyl-3-nitrobenzyl)cyclopropanamine with structurally related compounds, highlighting differences in substituents, molecular properties, synthesis, and applications.
Physicochemical and Stability Profiles
- However, nitro compounds are thermally sensitive, decomposing to release toxic gases (e.g., NOₓ) under fire conditions.
- Electron-Donating Substituents (): Methyl and methoxy groups improve stability and lipophilicity, favoring applications in drug delivery and materials science.
Biological Activity
N-(2-Methyl-3-nitrobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring, a nitro group, and a benzyl moiety. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that interact with various biological targets. The cyclopropane structure contributes rigidity, which may enhance binding affinity to molecular targets.
The mechanism of action for this compound involves:
- Bioreduction of the Nitro Group : This process generates reactive species that can modify cellular macromolecules, influencing cellular signaling pathways and biological functions.
- Binding Interactions : The amine group can form hydrogen bonds and electrostatic interactions with biological receptors or enzymes, enhancing its activity.
Antimalarial Activity
Recent studies have highlighted the potential antimalarial activity of compounds related to cyclopropanamine derivatives. For instance, structural analogs have shown significant activity against Plasmodium falciparum, with some exhibiting an EC50 value as low as 40 nM without cytotoxicity to human cells . The mechanism appears to involve targeting mitochondrial components, specifically cytochrome b, which is critical for the parasite's survival.
Neuropharmacological Effects
This compound may also interact with monoamine oxidase (MAO) enzymes. MAO-B, in particular, is involved in the metabolism of neuroactive amines such as dopamine and serotonin. Compounds that inhibit MAO-B can have therapeutic implications for disorders like depression and Parkinson's disease .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
